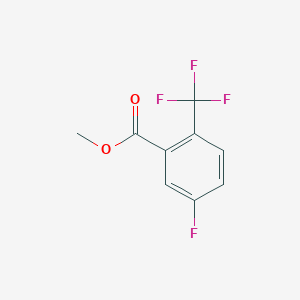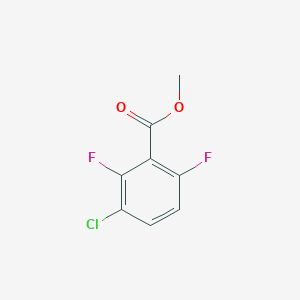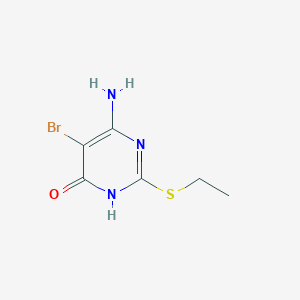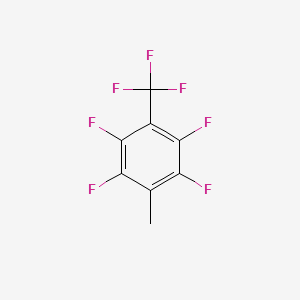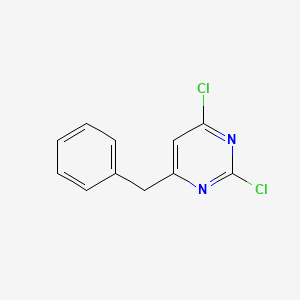
4-Benzyl-2,6-dichloropyrimidine
Vue d'ensemble
Description
4-Benzyl-2,6-dichloropyrimidine is a chemical compound with the molecular formula C11H8Cl2N2 . It is used in laboratory chemicals .
Synthesis Analysis
This compound can be synthesized from 2,4,6-Trichloropyrimidine and Benzylmagnesium chloride . Another method involves the use of phosphoryl chloride . A novel and practical protocol for the synthesis of 4-amino-2,6-dichloropyridine with 2,6-dichloropyridine as the starting material has also been described .Molecular Structure Analysis
The molecular weight of this compound is 239.1 . Its InChI code is 1S/C11H8Cl2N2/c12-10-7-9 (14-11 (13)15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2 .Physical And Chemical Properties Analysis
This compound is a solid . It has a density of 1.334 .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
- 4,6-Dichloropyrimidines are synthesized directly from benzyl- and phenyl-malonyl chlorides using various organic thiocyanates. This method has been explored for generating 4,6-dichloropyrimidines with specific substituents (Al-Rawi, David, & Elvidge, 1983).
Medicinal Chemistry and Drug Development
- Compounds bearing a 2,6-dichloro-benzyl substitution on the pyrimidine ring, such as in the dihydro-alkoxy-benzyl-oxopyrimidines (S-DABOs) family, show potent inhibitory activity against HIV-1. The structural features of these compounds, including the dichloro-benzyl group, play a critical role in their efficacy (Nawrozkij et al., 2008).
- The synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, which incorporates a substituted benzyl group, has been reported to have significant activity against mammalian dihydrofolate reductase and potential antitumor applications (Grivsky et al., 1980).
Organic Chemistry and Synthesis Methods
- The synthesis of novel pyrimidine compounds, including those with benzylthio substituents, has been explored. These compounds have potential applications in drug discovery, showcasing the versatility of pyrimidine derivatives in synthetic chemistry (Rao et al., 2021).
- In another study, pyrimido[4,5-d]pyrimidine derivatives were synthesized using 4-amino-2,6-dichloropyrimidine, demonstrating the chemical flexibility and potential for creating diverse molecular structures for various applications (Sharma, Kumar, & Rane, 2006).
Molecular and Structural Analysis
- A study explored the electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives, including those with a benzylthio group. These compounds show potential for applications in nonlinear optics and medicine due to their unique structural and electronic characteristics (Hussain et al., 2020).
Mécanisme D'action
Target of Action
4-Benzyl-2,6-dichloropyrimidine is a pyrimidine derivative . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities . .
Mode of Action
The mode of action of this compound involves nucleophilic aromatic substitution (SNAr) reactions . The highly electron-deficient character of the pyrimidine ring makes the SNAr reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .
Result of Action
Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antibacterial and antimicrobial effects .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
4-Benzyl-2,6-dichloropyrimidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways. The interaction between this compound and tyrosine kinases is primarily through binding to the active site of the enzyme, thereby preventing substrate binding and subsequent phosphorylation events. Additionally, this compound has been shown to interact with DNA topoisomerases, enzymes that regulate the topology of DNA during replication and transcription processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the proliferation of cancer cells by disrupting the signaling pathways that promote cell growth and division. Moreover, it can alter gene expression patterns by affecting transcription factors and other regulatory proteins. In terms of cellular metabolism, this compound can interfere with metabolic pathways, leading to changes in the production and utilization of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For example, this compound inhibits tyrosine kinases by binding to their active sites, preventing the phosphorylation of downstream targets. Additionally, it can activate or inhibit transcription factors, leading to changes in gene expression. The compound’s ability to interact with DNA topoisomerases also contributes to its effects on DNA replication and transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to sustained inhibition of cell proliferation and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological activity. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on cellular processes. At very high doses, this compound can exhibit toxic or adverse effects, such as cytotoxicity and organ damage. These findings highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity or be further processed for excretion. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites, thereby influencing cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, and once inside, it may bind to intracellular proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the cytoplasm, where it can modulate signaling pathways and metabolic processes .
Propriétés
IUPAC Name |
4-benzyl-2,6-dichloropyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c12-10-7-9(14-11(13)15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGZTXSHXRNYKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=NC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673135 | |
| Record name | 4-Benzyl-2,6-dichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
796095-89-1 | |
| Record name | 4-Benzyl-2,6-dichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




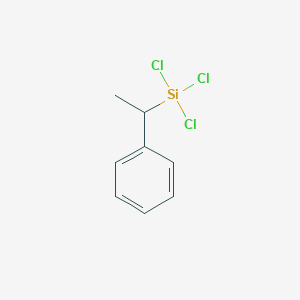
![2-[(tert-Butoxycarbonyl)amino]butanoic acid](/img/structure/B3029743.png)
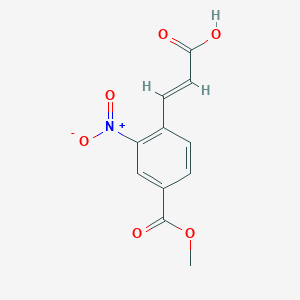
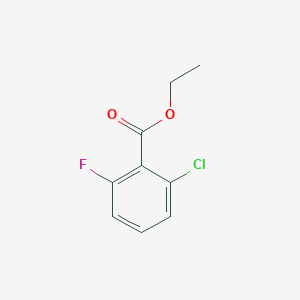

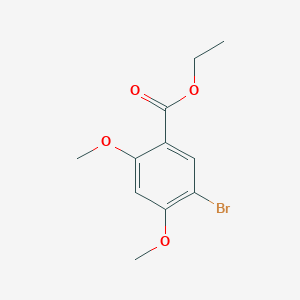
![4,6-dimethyl-N-[(E)-1-(2-methylphenyl)ethylideneamino]pyrimidin-2-amine](/img/structure/B3029749.png)
